molecular formula C15H11ClN2O2 B2501973 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 339028-41-0

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2501973
CAS No.: 339028-41-0
M. Wt: 286.72
InChI Key: UTDIAGIQQXGUPZ-UHFFFAOYSA-N
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Description

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyridinecarboxamides and is characterized by the presence of a chloro group, a phenyl group, and a propynyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, followed by the introduction of the chloro, phenyl, and propynyl groups. Key steps may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Chlorination: Introduction of the chloro group can be done using reagents like thionyl chloride or phosphorus pentachloride.

    N-phenylation: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Propynylation: The propynyl group can be added using propargyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide: Lacks the propynyl group, which may affect its reactivity and biological activity.

    2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide: Lacks the chloro group, which may influence its chemical properties and interactions.

    5-chloro-2-oxo-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide: Lacks the phenyl group, potentially altering its stability and solubility.

Uniqueness

The presence of the chloro, phenyl, and propynyl groups in 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h1,3-7,9-10H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDIAGIQQXGUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320355
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339028-41-0
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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